Myristic acid, also known as tetradecanoic acid, is a saturated fatty acid with the molecular formula . It consists of a straight-chain structure with a 14-carbon backbone and is classified as a long-chain fatty acid. This compound is naturally found in various sources, including palm oil, coconut oil, butterfat, and nutmeg butter, where it can constitute up to 75% of the triglycerides present . Myristic acid plays a significant role in human metabolism and has been identified as a human metabolite, as well as an inhibitor of carboxylesterase enzymes .
In biological systems, myristic acid plays a crucial role through protein myristoylation. This process attaches myristic acid to the N-terminal glycine of specific proteins, influencing their:
Myristic acid's role in protein function is an active area of research, with ongoing investigations into its involvement in signal transduction, membrane trafficking, and other cellular activities [2].
Research suggests that myristic acid levels in the blood can serve as a biomarker for diagnosing sepsis and SIRS. Studies have shown a significant decrease in myristic acid levels in patients with these conditions compared to healthy individuals. Additionally, these levels correlate with the severity of the illness and response to treatment. This finding holds promise for improving the early diagnosis and monitoring of these critical conditions. Source: Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC - NCBI: )
Studies have explored the potential neuroprotective properties of myristic acid. Research suggests it may promote the proliferation and differentiation of neural stem cells in vitro, potentially aiding in brain repair and regeneration. Additionally, studies on aged mice have shown that myristic acid administration may improve cognitive function and alleviate hippocampal aging, possibly through its interaction with GABAergic signaling in the brain. Source: Myristic acid alleviates hippocampal aging correlated with GABAergic signaling - PMC: )
Animal studies have investigated the potential anxiolytic (anxiety-reducing) effects of myristic acid. Research using the elevated plus maze test in rats indicates that myristic acid might exhibit anxiolytic-like properties similar to some established medications. However, further research is needed to understand the underlying mechanisms and translate these findings into potential therapeutic applications. Source: Myristic Acid Produces Anxiolytic-Like Effects in Wistar Rats in the Elevated Plus Maze: )
Myristic acid has notable biological activities. It acts as a lipid anchor in biomembranes, facilitating the localization of certain proteins within cell membranes. Additionally, it has been shown to influence cholesterol levels; specifically, its consumption can raise low-density lipoprotein cholesterol levels in humans . Myristic acid also plays a role in metabolic pathways, including beta-oxidation and chain elongation processes that convert it into palmitic and stearic acids .
Myristic acid can be synthesized through several methods:
Myristic acid has diverse applications across various fields:
Research indicates that myristic acid interacts with various biological systems. For instance, it enhances the activity of certain desaturase enzymes involved in fatty acid metabolism . Additionally, studies have shown that myristoylation (the addition of myristic acid to proteins) can impact protein function and localization within cells .
Myristic acid shares similarities with other saturated fatty acids. Below are some comparable compounds:
Compound Name | Molecular Formula | Carbon Chain Length | Source |
---|---|---|---|
Lauric Acid | C12H24O2 | 12 | Coconut oil |
Palmitic Acid | C16H32O2 | 16 | Palm oil |
Stearic Acid | C18H36O2 | 18 | Animal fats |
Capric Acid | C10H20O2 | 10 | Coconut oil |
Myristic acid's unique features include its specific carbon chain length (14 carbons), its significant presence in both plant and animal fats, and its role as a lipid anchor in cellular membranes. Unlike lauric and capric acids which are shorter-chain fatty acids primarily found in coconut oil, or palmitic and stearic acids which are longer-chain fatty acids, myristic acid occupies a distinct position that influences both its physical properties and biological functions.
Corrosive;Irritant;Environmental Hazard
Merck Index, 11th Edition, 6246
Bond, Andrew D. (2003). "On the crystal structures and melting point alternation of the n-alkyl carboxylic acids" (PDF). RSC.org. Royal Society of Chemistry. Retrieved 17 June 2014.
G., Chuah T.; D., Rozanna; A., Salmiah; Y., Thomas Choong S.; M., Sa'ari (2006). "Fatty Acids used as Phase Change Materials (PCMs) for Thermal Energy Storage in Building Material Applications" (PDF). University Putra Malaysia. Retrieved 17 June 2014.
Lide, David R., ed. (2009). CRC Handbook of Chemistry and Physics (90th ed.). Boca Raton, Florida: CRC Press. ISBN 978-1-4200-9084-0.
Seidell, Atherton; Linke, William F. (1940). Solubilities of Inorganic and Organic Compounds (3rd ed.). New York: D. Van Nostrand Company. pp. 762–763.
Tetradecanoic acid in Linstrom, Peter J.; Mallard, William G. (eds.); NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg (MD), http://webbook.nist.gov
Vargaftik, Natan B.; et al. (1993). Handbook of Thermal Conductivity of Liquids and Gases (illustrated ed.). CRC Press. p. 305. ISBN 978-0-8493-9345-7.
Yaws, Carl L. (2009). Transport Properties of Chemicals and Hydrocarbons. New York: William Andrew Inc. p. 177. ISBN 978-0-8155-2039-9.
Beare-Rogers, J. L; Dieffenbacher, A; Holm, J. V (2001). "Lexicon of lipid nutrition (IUPAC Technical Report)". Pure and Applied Chemistry. 73 (4): 685–744. doi:10.1351/pac200173040685. S2CID 84492006.
Sigma-Aldrich Co., Myristic acid.
"Myristic Acid". ChemicalLand21.com. AroKor Holdings Inc. Retrieved 17 June 2014.
Playfair, Lyon (2009). "XX. On a new fat acid in the butter of nutmegs". Philosophical Magazine. Series 3. 18 (115): 102–113. doi:10.1080/14786444108650255. ISSN 1941-5966.
Council of Europe, August 2007 Natural Sources of Flavourings, Volume 2, p. 103, at Google Books
John Charles Sawer Odorographia a natural history of raw materials and drugs used in the perfume industry intended to serve growers, manufacturers and consumers, p. 108, at Google Books
Nasaruddin, Mohd hanif; Noor, Noor Qhairul Izzreen Mohd; Mamat, Hasmadi (2013). "Komposisi Proksimat dan Komponen Asid Lemak Durian Kuning (Durio graveolens) Sabah" [Proximate and Fatty Acid Composition of Sabah Yellow Durian (Durio graveolens)] (PDF). Sains Malaysiana (in Malay). 42 (9): 1283–1288. ISSN 0126-6039. OCLC 857479186. Retrieved 28 November 2017.
Cox, David L. Nelson, Michael M. (2005). Lehninger principles of biochemistry (4th ed.). New York: W.H. Freeman. ISBN 978-0716743392.
Kromhout, Daan; et al. (1995). "Dietary Saturated and transFatty Acids and Cholesterol and 25-Year Mortality from Coronary Heart Disease: The Seven Countries Study". Preventive Medicine. 24 (3): 308–315. doi:10.1006/pmed.1995.1049. PMID 7644455.